1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone is a complex organic compound featuring a spiro structure This compound is notable for its unique arrangement of heterocyclic rings, which include a pyrazole, oxazine, and piperidine moiety
Properties
IUPAC Name |
1-(9-bromo-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2/c1-15(27)25-11-9-22(10-12-25)26-20(18-13-17(23)7-8-21(18)28-22)14-19(24-26)16-5-3-2-4-6-16/h2-8,13,20H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZUNBXIRMUOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with carbonyl compounds such as cyclopentanone or cyclohexanone . The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 9 of the benzo-fused ring is a key reactive site, enabling substitution reactions under catalytic conditions.
Mechanistic Insight : The bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new bonds.
Ketone Functionalization
The acetyl group (-COCH₃) on the piperidine ring participates in nucleophilic additions and reductions.
Structural Limitation : The spirocyclic system restricts access to the ketone, necessitating optimized reaction times .
Ring-Opening and Rearrangement
Under acidic or basic conditions, the pyrazolo-oxazine ring undergoes cleavage:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Linear pyrazole-carboxylic acid derivative | Intermediate for further functionalization |
| Base-Mediated Ring Opening | NaOH, H₂O/EtOH, 60°C | Amine-containing fragment | Used in peptide coupling strategies |
Key Observation : Ring-opening destroys the spirocyclic core but generates versatile intermediates.
Cycloaddition Reactions
The electron-deficient pyrazole ring participates in [3+2] cycloadditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Nitrile Oxide | CHCl₃, RT, 12h | Isoxazoline-fused derivative | 62% |
| Azide-Alkyne Click | CuSO₄, sodium ascorbate | Triazole-linked analog | 78% |
Note : These reactions expand the compound’s utility in medicinal chemistry for SAR studies .
Stability Under Thermal and Photolytic Conditions
The compound’s stability is critical for storage and reaction planning:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| >150°C (neat) | Decomposition via retro-Diels-Alder | Loss of CO and ring contraction |
| UV Light (254 nm) | Bromine dissociation, radical formation | Cross-linked byproducts |
Recommendation : Store at -20°C under inert atmosphere to prevent degradation .
Scientific Research Applications
1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly as an antagonist of serotonin receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. For example, it has been shown to act as an antagonist of 5-HT2B serotonin receptors, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- **9-Bromo-2-(4-fluorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
- **9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
Uniqueness
1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone is unique due to its specific combination of heterocyclic rings and the presence of a bromine atom and phenyl group. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Biological Activity
The compound 1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings, including its mechanism of action, applications in drug discovery, and relevant case studies.
Structural Overview
The compound belongs to the class of spiro compounds characterized by a unique structural configuration that may contribute to its biological properties. Its molecular formula is , and it features multiple functional groups that can interact with biological targets.
The precise mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest it may interact with various biological targets such as enzymes or receptors involved in signaling pathways. These interactions could potentially modulate cellular processes related to neuropharmacology and cancer therapy.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains.
- Antitumor Activity : Compounds in this class have been evaluated for their potential use in cancer treatment due to their ability to inhibit tumor cell proliferation.
- Neuropharmacological Effects : There are indications that these compounds may influence neurological pathways, suggesting potential applications in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Studies : A series of isatin derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited higher efficacy than standard antibiotics against Staphylococcus aureus and Escherichia coli .
- Antitumor Research : A study focused on the antitumor properties of spirocyclic compounds showed promising results in inhibiting the growth of cancer cell lines. The mechanism was attributed to the induction of apoptosis in malignant cells .
- Neuropharmacological Evaluation : Research into the neuroprotective effects of related compounds revealed their potential in mitigating neuroinflammation and protecting neuronal cells from oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
